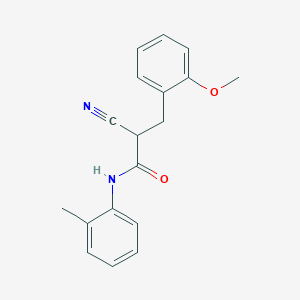

2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide

説明

2-Cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyano group at position 2, a 2-methoxyphenyl group at position 3, and an N-(2-methylphenyl) moiety. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

特性

IUPAC Name |

2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-7-3-5-9-16(13)20-18(21)15(12-19)11-14-8-4-6-10-17(14)22-2/h3-10,15H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVQFQKLCDLPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with 2-methylphenylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 2-cyano-3-(2-formylphenyl)-N-(2-methylphenyl)propanamide.

Reduction: Formation of 2-amino-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

科学的研究の応用

Chemistry

2-Cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide serves as a building block in organic synthesis. It can undergo various chemical transformations:

- Oxidation : Converts to 2-cyano-3-(2-formylphenyl)-N-(2-methylphenyl)propanamide.

- Reduction : Forms 2-amino-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide.

- Substitution : Produces halogenated or nitrated derivatives, enhancing its utility in synthesizing complex molecules .

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

- Anticancer Activity : In vitro studies indicate it can inhibit cell proliferation in cancer cell lines such as A549 (lung adenocarcinoma) and A375 (melanoma). Notably, the IC50 values are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <10 |

| A375 | 5.7 |

These results suggest significant cytotoxic effects, making it a candidate for further development in cancer therapies .

Medicine

The compound's unique structure has prompted investigations into its potential use in drug development. Its mechanism of action involves interaction with specific molecular targets, where the cyano group acts as an electrophile that can react with nucleophilic sites in proteins or nucleic acids .

In Vitro Studies

Research has demonstrated that 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide effectively modulates inflammatory cytokine synthesis in macrophage cultures. It reduces nitrite and interleukin-1 beta (IL-1β) production at non-cytotoxic concentrations, indicating its potential as an anti-inflammatory agent .

Animal Models

In vivo studies using Complete Freund's Adjuvant (CFA)-induced paw edema models have shown promising anti-inflammatory effects. The compound significantly reduced edema compared to controls, supporting its therapeutic potential .

作用機序

The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and phenyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₁₉H₁₈N₂O₂.

Key Observations:

- Electron Effects: The cyano group in the target compound may enhance stability via dipole interactions but reduce solubility compared to amino-containing analogs like prilocaine .

- Aromatic Substitutions : The 2-methoxyphenyl group increases hydrophilicity relative to purely alkyl or halogenated analogs (e.g., T125) .

- Biological Relevance: Prilocaine’s local anesthetic activity suggests that the target compound’s amide backbone could interact with neuronal ion channels, though the cyano group may alter binding kinetics .

Commercial and Research Status

- Research Gaps: No direct studies on its biological activity or crystallization behavior exist. Structural analogs (e.g., prilocaine) prioritize amino over cyano groups for pharmacological efficacy .

生物活性

2-Cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, featuring a cyano group, methoxy-substituted phenyl group, and N-substituted methyl group, contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.35 g/mol

- Structural Features : The presence of the cyano group allows for electrophilic interactions, while the methoxy and phenyl groups enhance binding affinity to various biological receptors.

The biological activity of 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide is attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, potentially leading to modulation of enzyme activities or receptor functions. This interaction may result in various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds similar to 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from moderate to good against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity has been observed against strains such as Candida albicans and Fusarium oxysporum, indicating a broad spectrum of antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (A375). The IC50 values for these cell lines suggest significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | <10 |

| A375 (Melanoma) | 5.7 |

These findings point towards the compound's potential as a lead candidate in cancer therapy development .

Case Studies

- In Vitro Studies : A study demonstrated that the compound effectively modulated the synthesis of inflammatory cytokines in macrophage cultures, reducing nitrite and IL-1β production at non-cytotoxic concentrations .

- Animal Models : In vivo tests using CFA-induced paw edema models showed promising anti-inflammatory effects, further supporting its therapeutic potential .

Research Applications

The unique structure and biological activity of 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide make it a valuable compound in several research areas:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Drug Development : Its potential therapeutic applications are being explored in both antimicrobial and anticancer contexts.

- Biochemical Research : The compound is utilized in proteomics and other biochemical studies due to its reactivity.

Q & A

Q. What are the common synthetic routes for 2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)propanamide?

The synthesis typically involves multi-step reactions, including substitution, condensation, and functional group protection. For example:

- Step 1 : Substitution reactions under alkaline conditions to introduce methoxy or methylphenyl groups (e.g., using 2-methoxyphenol and 2-methylaniline derivatives as precursors) .

- Step 2 : Condensation of intermediates with cyanoacetic acid derivatives, requiring anhydrous conditions to prevent hydrolysis .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (e.g., 60–80°C for substitution reactions) and solvent selection (e.g., dichloromethane for acyl chloride reactions) .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Used to confirm regioselectivity of substitution (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and cyano group integration .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~320.1 for C₁₉H₁₈N₂O₂) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

- Short-term : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the methoxyphenyl group .

- Long-term : Lyophilized form in amber vials to avoid photodegradation, with purity monitored via HPLC every 6 months .

Q. Which functional groups dominate its reactivity in further derivatizations?

The cyano group and amide moiety are primary reactivity sites:

- Cyano groups undergo hydrolysis to carboxylic acids under acidic conditions (e.g., H₂SO₄, 80°C) .

- The amide nitrogen can participate in nucleophilic substitutions (e.g., alkylation with iodomethane in DMF) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during electrophilic substitutions?

Conflicting reports on substitution sites (ortho vs. para to methoxy groups) can be addressed by:

- Computational modeling : Density Functional Theory (DFT) calculations to map electron density (e.g., meta-directing effects of cyano groups) .

- Isotopic labeling : Use of deuterated substrates to track reaction pathways via LC-MS .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Reaction path search algorithms (e.g., AFIR or GRRM) model transition states for cyano group transformations .

- Molecular docking simulations : Predict binding affinities for biological targets (e.g., kinase enzymes) using software like AutoDock Vina .

Q. What experimental designs assess its potential bioactivity?

- Enzyme inhibition assays : Test IC₅₀ values against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How to address low yields in multi-step syntheses?

Optimize via:

- Design of Experiments (DoE) : Screen parameters like solvent polarity (logP) and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation) .

- In situ monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .

Q. What degradation pathways are observed under oxidative conditions?

- Primary pathway : Oxidation of the methoxyphenyl group to quinone derivatives, confirmed by HPLC retention time shifts and UV-Vis spectral changes (λmax ~450 nm) .

- Secondary pathway : Cyano group hydrolysis to amides or carboxylic acids, detected via FTIR loss of C≡N peaks .

Q. How do structural analogs compare in reactivity or bioactivity?

- Analog : Replace 2-methylphenyl with 4-chlorophenyl. Results show 2× higher cytotoxicity but reduced solubility in aqueous buffers .

- Analog : Substitute cyano with nitro groups. Computational studies predict lower electrophilicity (Mulliken charge: –0.32 vs. –0.45 for cyano) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。